4-[5-({1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
4-[5-({1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that features a combination of fluorine, methoxy, piperidine, oxadiazole, and pyridine moieties
Preparation Methods
The synthesis of 4-[5-({1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperidine intermediate: The piperidine ring is synthesized by reacting 3-fluoro-4-methoxybenzyl chloride with piperidine under basic conditions.
Oxadiazole ring formation: The piperidine intermediate is then reacted with a suitable nitrile oxide to form the 1,2,4-oxadiazole ring.
Coupling with pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-[5-({1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
4-[5-({1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders due to its piperidine and oxadiazole moieties.
Materials Science: The unique combination of functional groups makes this compound a potential candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[5-({1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-[5-({1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine include:
4-(4-Fluorophenyl)-1,2,4-oxadiazole: This compound shares the oxadiazole ring but lacks the piperidine and pyridine moieties.
3-(4-Methoxyphenyl)-1,2,4-oxadiazole: Similar to the target compound but without the piperidine and pyridine rings.
4-(Pyridin-3-yl)-1,2,4-oxadiazole: Contains the pyridine and oxadiazole rings but lacks the piperidine and fluoromethoxyphenyl groups.
The uniqueness of this compound lies in its combination of these functional groups, which can confer specific biological and chemical properties not found in the similar compounds.
Properties
Molecular Formula |
C21H23FN4O2 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-[[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H23FN4O2/c1-27-19-3-2-16(12-18(19)22)14-26-10-6-15(7-11-26)13-20-24-21(25-28-20)17-4-8-23-9-5-17/h2-5,8-9,12,15H,6-7,10-11,13-14H2,1H3 |
InChI Key |
UJZRHBVQAXMLQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)CC3=NC(=NO3)C4=CC=NC=C4)F |
Origin of Product |
United States |
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